molecular formula C11H14BNO2 B12929436 (2,5-Dicyclopropylpyridin-3-yl)boronic acid

(2,5-Dicyclopropylpyridin-3-yl)boronic acid

Cat. No.: B12929436
M. Wt: 203.05 g/mol
InChI Key: HRQVPVGIUNUGLJ-UHFFFAOYSA-N
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Description

(2,5-Dicyclopropylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with two cyclopropyl groups at the 2- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 3-position. This compound belongs to the broader class of aryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . The cyclopropyl substituents introduce steric and electronic effects that may modulate reactivity, solubility, and biological interactions compared to simpler pyridinyl boronic acids.

Properties

Molecular Formula

C11H14BNO2

Molecular Weight

203.05 g/mol

IUPAC Name

(2,5-dicyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2

InChI Key

HRQVPVGIUNUGLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O

Origin of Product

United States

Preparation Methods

Preparation Route Outline

  • Synthesis of 2,5-Dicyclopropyl-3-halopyridine:

    • Starting from 3-pyridylboronic acid or 3-halopyridine, cyclopropyl groups can be introduced at the 2- and 5-positions via directed lithiation followed by reaction with cyclopropyl electrophiles or via cross-coupling with cyclopropyl organometallic reagents.
  • Metalation of 2,5-Dicyclopropyl-3-halopyridine:

    • Treatment with n-butyllithium at low temperature (e.g., -78°C) to perform lithium-halogen exchange at the 3-position.
  • Borylation:

    • Reaction of the lithiated intermediate with triisopropyl borate or pinacol borane to form the boronate ester intermediate.
  • Hydrolysis:

    • Acidic or aqueous workup to convert the boronate ester to the boronic acid.
  • Purification:

    • Purification by recrystallization or silica gel chromatography.

Detailed Research Findings and Data

Metalation and Borylation Conditions

  • Reagents: n-Butyllithium is commonly used for lithium-halogen exchange, with triisopropyl borate as the boron source.

  • Temperature: Low temperatures (-78°C) are critical to control reactivity and avoid side reactions.

  • Solvents: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for metalation steps.

  • Reaction Time: Typically 30 minutes to 1 hour for metalation, followed by 1-2 hours for borylation.

Yields and Purity

  • Yields for related pyridin-3-ylboronic acids range from 38% to 72% depending on reaction conditions and substituents.

  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective.

Challenges and Solutions

  • Low Reactivity of Amino or Substituted Pyridines: Literature reports improved yields by protecting amino groups or using stable imine intermediates, but for cyclopropyl substituents, steric hindrance is the main challenge.

  • Stability of Intermediates: Boronate esters are generally stable; however, care must be taken during hydrolysis to avoid decomposition.

  • Reproducibility: Strict control of temperature and stoichiometry is necessary for consistent results.

Comparative Data Table of Preparation Parameters for Pyridinyl Boronic Acids

Parameter Typical Conditions for Pyridin-3-ylboronic Acid Notes for 2,5-Dicyclopropyl Derivative
Halogenated precursor 3-Bromopyridine or 3-iodopyridine Requires selective halogenation; steric hindrance may reduce yield
Metalation reagent n-Butyllithium (1.1 equiv) Same; may require longer reaction time or lower temperature
Boron source Triisopropyl borate or pinacol borane Same
Solvent THF or diethyl ether Same
Temperature (metalation) -78°C Critical to maintain low temperature
Reaction time (metalation) 30 min May be extended due to steric effects
Hydrolysis Aqueous acidic workup Standard
Purification Silica gel chromatography (hexane/ethyl acetate) Same
Yield 38-72% (for unsubstituted pyridin-3-ylboronic acid) Expected to be moderate to good with optimized conditions

Chemical Reactions Analysis

Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

The following analysis compares (2,5-Dicyclopropylpyridin-3-yl)boronic acid with analogous boronic acids based on structural features, acidity (pKa), reactivity, and biological activity.

Structural and Electronic Features
Compound Name Substituents on Pyridine Ring Key Structural Features
This compound 2- and 5-cyclopropyl, 3-boronic acid High steric bulk from cyclopropyl groups; potential for enhanced lipophilicity
(6-Cyclopropylpyridin-3-yl)boronic acid 6-cyclopropyl, 3-boronic acid Single cyclopropyl group; reduced steric hindrance compared to di-substituted analogs
(2-Methylpyridin-3-yl)boronic acid hydrochloride 2-methyl, 3-boronic acid Electron-donating methyl group; increased acidity vs. cyclopropyl analogs
Phenyl boronic acid None (simple aryl boronic acid) Planar structure; lower steric hindrance

Key Insights :

  • Cyclopropyl groups are electron-withdrawing due to their sp³ hybridization, which may lower the pKa of the boronic acid compared to methyl-substituted derivatives .
Acidity (pKa) and Reactivity

Boronic acid pKa values influence their reactivity in cross-coupling and hydrolysis.

  • Phenyl boronic acid : pKa ~8.6–9.2 (dependent on solvent and measurement method) .
  • Electron-withdrawing substituents (e.g., cyclopropyl) lower pKa by stabilizing the deprotonated form, enhancing reactivity with nucleophiles.
  • Hydrolysis: Boronic acids with electron-withdrawing groups (e.g., 4-nitrophenyl boronic acid) undergo faster oxidation to phenols in the presence of H₂O₂, as observed in kinetic studies .

Hypotheses for this compound :

  • Steric hindrance might reduce binding to enzymes like histone deacetylases compared to less bulky analogs .

Biological Activity

(2,5-Dicyclopropylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its interactions with biomolecules, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

  • Molecular Formula : C11_{11}H14_{14}B
  • Molecular Weight : 174.04 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which facilitates their role in enzyme inhibition and modulation of biological pathways. This compound has been studied for its potential as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance in bacteria.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties by inhibiting β-lactamases. These enzymes are responsible for the breakdown of β-lactam antibiotics, making bacteria resistant to treatment. A study demonstrated that this compound effectively reduced the minimum inhibitory concentration (MIC) of certain antibiotics when used in combination, showcasing its potential as a synergistic agent against resistant bacterial strains .

3. Anti-inflammatory Effects

Boronic acids have been investigated for their anti-inflammatory properties. They can modulate signaling pathways associated with inflammation by inhibiting specific enzymes involved in the inflammatory response. This suggests that this compound may also possess similar anti-inflammatory effects .

Case Studies and Research Findings

StudyFindings
Inhibition of KPC β-lactamase Demonstrated significant inhibitory activity against KPC-2 and CTX-M β-lactamases, suggesting potential as a therapeutic agent in combating antibiotic resistance .
Synergistic Effects with Antibiotics Showed enhanced efficacy when combined with ceftazidime against resistant strains of E. coli, indicating potential clinical applications .
Anticancer Activity Related boronic acids have been shown to induce cell death in various cancer cell lines through proteasome inhibition .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2,5-Dicyclopropylpyridin-3-yl)boronic acid, and how do steric effects influence its preparation?

  • Methodology : The synthesis of pyridinylboronic acids typically involves cross-coupling reactions, such as Miyaura borylation, using halogenated pyridine precursors and bis(pinacolato)diboron. However, steric hindrance from the cyclopropyl groups at positions 2 and 5 may require optimized conditions (e.g., elevated temperatures, bulky palladium catalysts like Pd(dppf)Cl₂, or microwave-assisted synthesis). Characterization via ¹¹B NMR and HPLC is critical to confirm boronic acid formation and purity .
  • Data Considerations : Ortho-substituted boronic acids often exhibit reduced reactivity due to steric constraints; thus, reaction yields may be lower compared to meta- or para-substituted analogs. Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading can mitigate this .

Q. How does the electronic and steric profile of this compound impact its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The cyclopropyl groups introduce steric bulk, which may slow transmetallation steps in Suzuki reactions. Computational modeling (DFT) can predict electronic effects, while kinetic studies under varying temperatures and ligand systems (e.g., SPhos vs. XPhos) can optimize coupling efficiency. Monitor reaction progress via TLC or GC-MS to identify intermediates .
  • Contradictions : While bulky substituents generally reduce reaction rates, some studies show enhanced regioselectivity in polyhalogenated substrates. Systematic screening of ligands and bases (e.g., K₂CO₃ vs. CsF) is recommended .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm for free B(OH)₂). HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry (ESI-MS) assess purity and molecular weight. Thermogravimetric analysis (TGA) evaluates thermal stability, particularly if the compound is used in high-temperature reactions .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the anticancer potential of this compound?

  • Methodology : Screen against cancer cell lines (e.g., glioblastoma U87-MG) using MTT assays, with boronic acid proteasome inhibitors (e.g., bortezomib) as positive controls. Assess IC₅₀ values and compare with non-cyclopropyl analogs to isolate steric/electronic contributions. Pair with molecular docking studies to predict binding to proteasomal subunits (e.g., β5 subunit) .
  • Data Interpretation : Contradictions in potency may arise from differential cell permeability; use flow cytometry to measure cellular uptake and confocal microscopy for subcellular localization .

Q. What strategies mitigate the thermal decomposition of this compound during storage and reactions?

  • Methodology : Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas to prevent protodeboronation. Incorporate stabilizing ligands (e.g., diols) during reactions to form boronate esters, which are less prone to degradation. TGA data from analogous boronic acids suggest decomposition onset temperatures >150°C, but cyclopropyl groups may lower this threshold .

Q. How can computational methods predict the interaction of this compound with glycoproteins or bacterial surfaces?

  • Methodology : Molecular dynamics (MD) simulations can model diol-binding interactions with glycoprotein terminal saccharides (e.g., sialic acid). Density Functional Theory (DFT) calculates binding affinities and identifies favorable conformations. Validate predictions via surface plasmon resonance (SPR) using immobilized boronic acid surfaces and glycoprotein analytes (e.g., RNase B) .
  • Challenges : Non-specific interactions (e.g., hydrophobic effects from cyclopropyl groups) may reduce selectivity. Optimize buffer conditions (e.g., pH 8.5 with 0.1 M NaCl) to minimize secondary interactions .

Q. What role does the boronic acid moiety play in designing fluorescent sensors, and how can cyclopropyl substituents enhance selectivity?

  • Methodology : The boronic acid group binds diols via reversible ester formation, enabling glucose or bacterial detection (e.g., Gram-positive vs. Gram-negative). Incorporate fluorophores (e.g., carbon dots) and evaluate quenching/enhancement via fluorescence spectroscopy. Cyclopropyl groups may improve selectivity by sterically blocking non-target analytes .

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